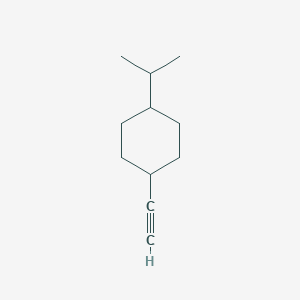

trans-1-Ethynyl-4-isopropylcyclohexane

CAS No.: 1866646-62-9

Cat. No.: VC8461309

Molecular Formula: C11H18

Molecular Weight: 150.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1866646-62-9 |

|---|---|

| Molecular Formula | C11H18 |

| Molecular Weight | 150.26 g/mol |

| IUPAC Name | 1-ethynyl-4-propan-2-ylcyclohexane |

| Standard InChI | InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3 |

| Standard InChI Key | OKRJUYHCWDYCBM-UHFFFAOYSA-N |

| SMILES | CC(C)C1CCC(CC1)C#C |

| Canonical SMILES | CC(C)C1CCC(CC1)C#C |

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture centers on a cyclohexane ring, a six-membered carbon framework in a chair conformation, which minimizes steric strain. The trans arrangement of the ethynyl (-C≡CH) and isopropyl (-CH(CH₃)₂) substituents ensures maximal spatial separation, reducing intramolecular interactions and enhancing stability. Key structural features include:

-

Ethynyl Group: A terminal alkyne moiety that confers linear geometry and π-bond reactivity.

-

Isopropyl Group: A branched alkyl substituent that introduces steric bulk and modulates electronic effects.

-

Trans Configuration: The substituents occupy diametrically opposed positions on the cyclohexane ring, optimizing conformational stability.

Table 1: Key Molecular Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| IUPAC Name | 1-ethynyl-4-propan-2-ylcyclohexane | VulcanChem |

| Molecular Formula | C₁₁H₁₈ | VulcanChem |

| Molecular Weight | 150.26 g/mol | VulcanChem |

| CAS Number | 1932051-10-9 | VulcanChem |

| SMILES | CC(C)C1CCC(CC1)C#C | VulcanChem |

| InChI Key | OKRJUYHCWDYCBM-UHFFFAOYSA-N | VulcanChem |

The trans configuration is critical for applications requiring precise spatial orientation, such as ligand design or polymer synthesis .

Synthetic Methodologies

Friedel-Crafts Alkylation and Sonogashira Coupling

A two-step synthesis begins with the isopropylation of cyclohexane via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This yields trans-4-isopropylcyclohexane, which subsequently undergoes Sonogashira coupling with an ethynyl precursor (e.g., trimethylsilylacetylene) in the presence of a palladium catalyst . Deprotection of the silyl group affords the target compound.

Direct Alkyne Addition

| Method | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| Friedel-Crafts + Sonogashira | Alkylation, coupling, deprotection | ~65 | Multi-step, costly catalysts |

| Direct Alkyne Addition | Single-step alkyne addition | ~45 | Low regioselectivity |

Industrial production often employs continuous flow reactors to enhance yield and purity, followed by distillation or crystallization for isolation.

Chemical Reactivity and Functionalization

Oxidation Reactions

The ethynyl group undergoes selective oxidation to form ketones or carboxylic acids. For instance, treatment with KMnO₄ under acidic conditions yields trans-1-isopropyl-4-cyclohexanecarboxylic acid, while milder oxidants like OsO₄ produce diketones.

Reduction Reactions

Catalytic hydrogenation with Pd/C reduces the ethynyl group to an ethyl moiety, yielding trans-1-isopropyl-4-ethylcyclohexane. Selective semi-hydrogenation using Lindlar’s catalyst generates cis-alkene derivatives, though stereochemical outcomes depend on reaction conditions.

Substitution Reactions

The isopropyl group participates in nucleophilic substitution (SN2) reactions. For example, treatment with HBr in acetic acid replaces the isopropyl group with a bromide, forming trans-1-ethynyl-4-bromocyclohexane.

Applications in Research and Industry

Catalysis and Materials Science

The compound serves as a ligand in transition metal catalysis, where its rigid structure enhances stereochemical control. For example, palladium complexes of trans-1-ethynyl-4-isopropylcyclohexane facilitate Suzuki-Miyaura couplings with high enantioselectivity . In materials science, its incorporation into polymers improves thermal stability and mechanical strength, making it suitable for high-performance lubricants and coatings.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Cyclohexane Derivatives

| Compound | Substituents | Key Differences |

|---|---|---|

| trans-1-Ethyl-4-isopropylcyclohexane | Ethyl instead of ethynyl | Lower reactivity, reduced applications |

| cis-1-Ethynyl-4-isopropylcyclohexane | Cis configuration | Higher steric strain, less stable |

The ethynyl group’s linear geometry and π-system distinguish trans-1-ethynyl-4-isopropylcyclohexane from alkyl-substituted analogs, enabling unique reactivity profiles.

Challenges and Future Directions

Current limitations include the high cost of Sonogashira catalysts and competing side reactions during alkyne functionalization. Future research may focus on:

-

Developing earth-abundant catalysts for coupling reactions.

-

Exploring biocatalytic routes for enantioselective synthesis.

-

Investigating biomedical applications through targeted in vitro studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume